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Compound of Interest

Compound Name: 3-aminoindole HCl

Cat. No.: B1313825 Get Quote

Introduction

3-Aminoindole and its derivatives are significant scaffolds in medicinal chemistry, exhibiting a

range of biological activities. The hydrochloride salt of 3-aminoindole is a common form for

handling and formulation. A thorough understanding of its spectroscopic characteristics is

crucial for its identification, purity assessment, and structural elucidation in research and drug

development. This technical guide provides a summary of the expected spectroscopic data

(NMR, IR, and MS) for 3-aminoindole hydrochloride and outlines the general experimental

protocols for their acquisition.

It is important to note that a complete, publicly available, and verified set of spectroscopic data

specifically for 3-aminoindole HCl is not readily available. Therefore, the data presented here

is a combination of information for closely related compounds and predicted values based on

the known spectroscopic behavior of indoles and aromatic amines.

Data Presentation
The following tables summarize the anticipated spectroscopic data for 3-aminoindole

hydrochloride.

Table 1: Predicted ¹H NMR Spectroscopic Data for 3-Aminoindole Hydrochloride
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Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~10.0 - 12.0 br s 3 NH₃⁺

~8.0 - 8.5 br s 1 Indole N1-H

~7.6 - 7.8 d 1 C4-H

~7.2 - 7.4 d 1 C7-H

~7.0 - 7.2 t 1 C6-H

~6.9 - 7.1 t 1 C5-H

~6.8 s 1 C2-H

Solvent: DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm). The broad signals for the

amine and indole protons are due to proton exchange and quadrupolar effects.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 3-Aminoindole Hydrochloride

Chemical Shift (δ, ppm) Assignment

~136 C7a

~128 C3a

~125 C2

~122 C6

~120 C4

~118 C5

~112 C7

~105 C3

Solvent: DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).

Table 3: Predicted IR Spectroscopic Data for 3-Aminoindole Hydrochloride
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Wavenumber (cm⁻¹) Intensity Assignment

3200 - 3400 Strong, Broad N-H stretching (indole NH)

2800 - 3100 Strong, Broad N-H stretching (NH₃⁺)

~1620 Medium C=C stretching (aromatic)

~1580 Medium N-H bending (NH₃⁺)

~1450 Medium C-H bending

~740 Strong
C-H out-of-plane bending

(ortho-disubstituted benzene)

Sample preparation: KBr pellet or Nujol mull.

Table 4: Predicted Mass Spectrometry Data for 3-Aminoindole Hydrochloride

m/z Ion

133.076 [M+H]⁺ (for free base C₈H₈N₂)

132.068 [M]⁺ (molecular ion of free base)

Ionization method: Electrospray Ionization (ESI) or Electron Impact (EI).

Experimental Protocols
The following are general experimental methodologies for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of

400 MHz or higher. The sample is dissolved in a deuterated solvent, commonly DMSO-d₆, to a

concentration of 5-10 mg/mL. Tetramethylsilane (TMS) is used as an internal standard for

chemical shift referencing (0.00 ppm). For ¹H NMR, standard acquisition parameters are used.

For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.
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Infrared (IR) Spectroscopy
IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid

sample of 3-aminoindole HCl is finely ground and mixed with dry potassium bromide (KBr)

powder. This mixture is then pressed into a thin, transparent pellet. Alternatively, the sample

can be prepared as a mull in Nujol (mineral oil) and placed between two salt plates (e.g., NaCl

or KBr). The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Mass spectra are acquired using a mass spectrometer, with common ionization techniques

being Electrospray Ionization (ESI) for polar molecules or Electron Impact (EI). For ESI, the

sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the

ion source. High-resolution mass spectrometry (HRMS) can be used to determine the exact

mass and elemental composition of the molecular ion.

Mandatory Visualization
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound like 3-aminoindole HCl.

Caption: Workflow for Spectroscopic Analysis of 3-Aminoindole HCl.

To cite this document: BenchChem. [Spectroscopic Data of 3-Aminoindole Hydrochloride: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1313825#spectroscopic-data-of-3-aminoindole-hcl-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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